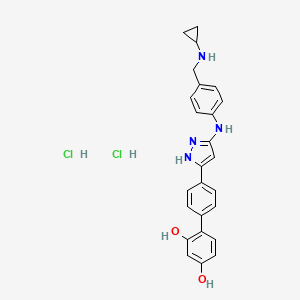
Tcs 2312 dihydrochloride
Descripción general
Descripción
TCS 2312 dihydrochloride is a potent and selective inhibitor of checkpoint kinase 1 (Chk1). Chk1 is a critical enzyme involved in the DNA damage response pathway, and its inhibition can enhance the efficacy of certain chemotherapeutic agents. This compound has shown promising results in preclinical studies, particularly in enhancing the cell-killing activity of Gemcitabine in breast and prostate cancer cell lines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TCS 2312 dihydrochloride involves multiple steps, starting with the preparation of the core biphenyl structure. The final product is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using reactors designed for high-yield production. The process includes rigorous purification steps to ensure the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions: TCS 2312 dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
TCS 2312 dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cell cycle regulation and DNA damage response.
Medicine: Investigated for its potential as a chemotherapeutic agent in combination with other drugs.
Mecanismo De Acción
TCS 2312 dihydrochloride exerts its effects by inhibiting Chk1, which is involved in the DNA damage response pathway. By inhibiting Chk1, this compound disrupts the cell cycle, leading to cell death in cancer cells. The molecular targets and pathways involved include the activation of apoptosis and the enhancement of the cytotoxic effects of other chemotherapeutic agents.
Comparación Con Compuestos Similares
SCH 900776
PF-00477736
AZD7762
MK-8776
Propiedades
IUPAC Name |
4-[4-[3-[4-[(cyclopropylamino)methyl]anilino]-1H-pyrazol-5-yl]phenyl]benzene-1,3-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2.2ClH/c30-21-11-12-22(24(31)13-21)17-3-5-18(6-4-17)23-14-25(29-28-23)27-20-7-1-16(2-8-20)15-26-19-9-10-19;;/h1-8,11-14,19,26,30-31H,9-10,15H2,(H2,27,28,29);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYWZZGPMOCTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)NC3=NNC(=C3)C4=CC=C(C=C4)C5=C(C=C(C=C5)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719339 | |
| Record name | (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838823-32-8 | |
| Record name | (1Z,4'Z)-4'-(5-{4-[(Cyclopropylamino)methyl]anilino}-1,2-dihydro-3H-pyrazol-3-ylidene)-2-hydroxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



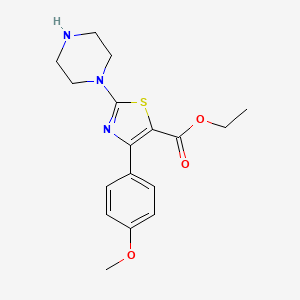
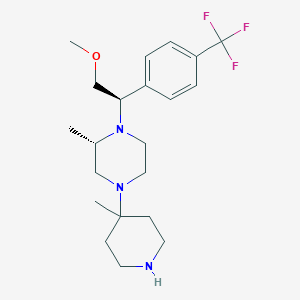
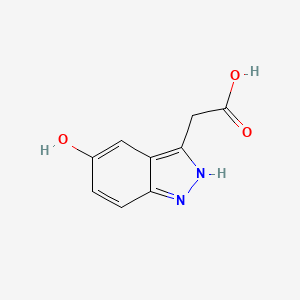
![7-Benzyloxy-11-chlorodibenzo[b,f[[1,4]thiazepine](/img/structure/B1498311.png)

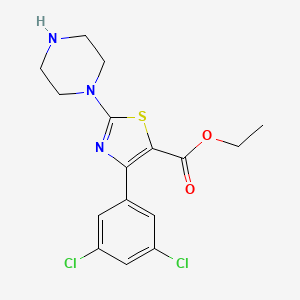
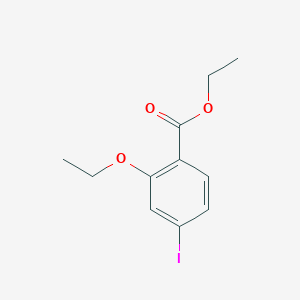
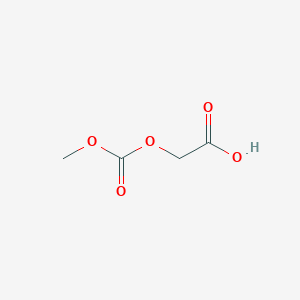
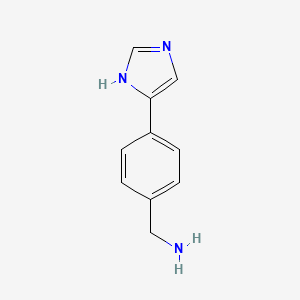
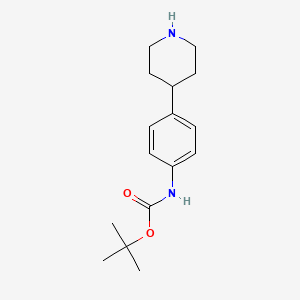
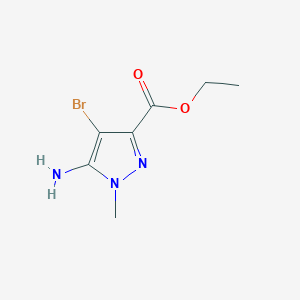
![1-{3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-YL]-azetidin-1-YL}-ethanone](/img/structure/B1498326.png)

